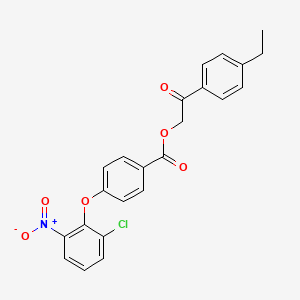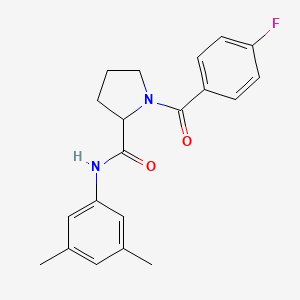![molecular formula C19H25ClN4O B6106347 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6106347.png)
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a dihydropyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrimidinone core under controlled conditions, often using a combination of heating and catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce different functional groups such as alkyl or aryl groups .
科学研究应用
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
(RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride: Another compound with a piperazine ring and chlorophenyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a similar piperazine structure.
Uniqueness
What sets 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry .
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-14(2)3-6-16-13-18(25)22-19(21-16)24-11-9-23(10-12-24)17-7-4-15(20)5-8-17/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVSAPQDYDIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate](/img/structure/B6106270.png)
![4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE](/img/structure/B6106277.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE](/img/structure/B6106309.png)

![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N,2-dimethylprop-2-en-1-amine](/img/structure/B6106332.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
![(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
![N-[4-(2-furyl)phenyl]-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6106340.png)
![2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide](/img/structure/B6106345.png)
![2-[(3,4-Dimethylphenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B6106363.png)
![8-(methoxymethyl)-6-methyl-12-(4-methylphenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B6106368.png)

